molecular formula C14H21NO3S B345247 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine CAS No. 457961-73-8

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine

Cat. No.: B345247
CAS No.: 457961-73-8
M. Wt: 283.39g/mol
InChI Key: HOIKLJWKPAJCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine is an organic compound that belongs to the class of sulfonylpiperidines. This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)sulfonylpiperidine
  • 1-(4,5-Dimethylphenyl)sulfonylpiperidine
  • 1-(2-Methoxy-4-methylphenyl)sulfonylpiperidine

Uniqueness

1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine is unique due to the presence of both methoxy and dimethyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-11-9-13(18-3)14(10-12(11)2)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIKLJWKPAJCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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